REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[C:9]([N+:10]([O-])=O)=[C:8]([CH:13]([CH3:15])[CH3:14])[NH:7][N:6]=1)=[O:4]>C(O)CC.O.Cl.O=[Pt]=O>[NH2:10][C:9]1[C:5]([C:3]([O:2][CH3:1])=[O:4])=[N:6][NH:7][C:8]=1[CH:13]([CH3:15])[CH3:14]
|
Name
|
methyl-5-isopropyl-4-nitropyrazol-3-carboxylate
|
Quantity
|
7.34 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=NNC(=C1[N+](=O)[O-])C(C)C
|
Name
|
|
Quantity
|
36 mL
|
Type
|
solvent
|
Smiles
|
C(CC)O
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
5.6 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0.55 g
|
Type
|
catalyst
|
Smiles
|
O=[Pt]=O
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred under hydrogen atmosphere (760 torr) for 9 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated t dryness in vacuo
|
Type
|
EXTRACTION
|
Details
|
The desired amine was liberated by treatment of aq. ammonia during extraction into chloroform
|
Type
|
CUSTOM
|
Details
|
The product crystallized
|
Type
|
CUSTOM
|
Details
|
after evaporation
|
Reaction Time |
9 h |
Name
|
|
Type
|
|
Smiles
|
NC=1C(=NNC1C(C)C)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |